molecular formula C12H16N2O2 B1488992 2-(3-Aminoazetidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one CAS No. 2098031-18-4

2-(3-Aminoazetidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one

Cat. No. B1488992
CAS RN: 2098031-18-4
M. Wt: 220.27 g/mol
InChI Key: ZBNRLKRIPUNSDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminoazetidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one (2-AAPE) is an organic compound that has been extensively studied in recent years due to its potential as a novel therapeutic agent. It has been used as a ligand to target G-protein coupled receptors, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrazole and 1,2,4-triazole derivatives, which include structures related to 2-(3-Aminoazetidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one, are significant in modern medicine and pharmacy due to their chemical modification potential and pharmacological potential. These compounds, especially when integrated with 1,2,4-triazole and pyrazole fragments, interact with various biological targets, making them attractive for scientific research (Fedotov, Hotsulia, & Panasenko, 2022).

Antimicrobial and Antifungal Activities

  • Some derivatives of 2-(3-Aminoazetidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one have shown potential in antimicrobial and antifungal applications. For instance, certain compounds in this category displayed moderate to potent antifungal activity against Candida albicans and other Candida species (Massa et al., 1992).

Antioxidant and Anticancer Activities

  • Novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, which are structurally related to 2-(3-Aminoazetidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one, have demonstrated significant antioxidant activity, with some compounds being more effective than ascorbic acid. These compounds have also shown cytotoxic effects against human glioblastoma and breast cancer cell lines, indicating their potential in anticancer research (Tumosienė et al., 2020).

Structural and Molecular Studies

  • Structural and molecular studies of related compounds, including azetidin-2-ones and bis-triazenes, have provided insights into their potential applications in drug design and synthesis. These studies help understand the molecular basis of their biological activities and guide the development of new therapeutic agents (Pottie et al., 1998).

Tubulin-Targeting Antitumor Agents

  • Some compounds structurally similar to 2-(3-Aminoazetidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one have been identified as potent tubulin-targeting antitumor agents. These compounds have shown to inhibit the polymerization of tubulin, disrupt microtubular structure in cancer cells, and induce apoptosis, highlighting their potential in cancer therapy (Greene et al., 2016).

properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-1-(3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11-4-2-3-9(5-11)12(15)8-14-6-10(13)7-14/h2-5,10H,6-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNRLKRIPUNSDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CN2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminoazetidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Aminoazetidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-(3-Aminoazetidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-(3-Aminoazetidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one
Reactant of Route 4
2-(3-Aminoazetidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one
Reactant of Route 5
2-(3-Aminoazetidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one
Reactant of Route 6
2-(3-Aminoazetidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.